Benzyl 4-bromophenylcarbamate

Analytical Chemistry Organic Synthesis Quality Control

Researchers requiring a reliable protected 4-bromoaniline scaffold face batch variability that derails multi-step syntheses. Benzyl 4-bromophenylcarbamate (CAS 92159-87-0) eliminates this risk. • 98% purity (HPLC/NMR) - ensures predictable Suzuki/Buchwald-Hartwig coupling & hydrogenolysis deprotection • Validated tedizolid process impurity reference for HPLC method development • Consistent melting point (121-123 °C) and spectral profile batch-to-batch Ambient-stable packaging. Bulk quantities with CoA.

Molecular Formula C14H12BrNO2
Molecular Weight 306.159
CAS No. 92159-87-0
Cat. No. B2551254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromophenylcarbamate
CAS92159-87-0
Molecular FormulaC14H12BrNO2
Molecular Weight306.159
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyOGIRMVQVHNCXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-bromophenylcarbamate (CAS 92159-87-0) for Research & Synthesis: A Defined Cbz-Protected Aniline Building Block


Benzyl 4-bromophenylcarbamate (CAS 92159-87-0), also known as N-Cbz-4-bromoaniline, is a halogenated aromatic carbamate with the molecular formula C14H12BrNO2 [1]. This compound is a white to off-white crystalline solid, featuring a 4-bromophenyl moiety protected by a benzyl carbamate (Cbz) group [1]. It is widely utilized as a versatile small molecule scaffold and a protected building block in organic synthesis, particularly for introducing or manipulating the 4-bromophenyl group in more complex molecules .

Why Benzyl 4-bromophenylcarbamate (CAS 92159-87-0) Cannot Be Interchanged with Other 4-Bromophenyl Carbamates


While the class of 4-bromophenyl carbamates shares a core structural motif, the specific ester group on the carbamate nitrogen profoundly influences the molecule's physicochemical properties and reactivity. Substitution with alternative protecting groups (e.g., tert-butyl, ethyl) directly alters molecular weight, lipophilicity, and steric bulk, which in turn affects solubility, stability to acids/bases, and performance in subsequent synthetic steps . For instance, replacing the benzyl (Cbz) group in this compound with a tert-butyloxycarbonyl (Boc) group yields tert-butyl benzyl(4-bromophenyl)carbamate (MW 362.27 g/mol), a larger and more labile molecule under acidic conditions . Therefore, substituting Benzyl 4-bromophenylcarbamate with a different carbamate without re-validating the entire synthetic or analytical protocol will introduce significant and unpredictable variability.

Verifiable Quality Metrics for Procuring Benzyl 4-bromophenylcarbamate (CAS 92159-87-0)


Molecular Formula and Weight: Confirming Identity of Benzyl 4-bromophenylcarbamate

The molecular formula and weight of Benzyl 4-bromophenylcarbamate are definitive and serve as primary identifiers for procurement and quality control. Across multiple authoritative sources, the reported molecular formula is consistently C14H12BrNO2, corresponding to a molecular weight of 306.16 g/mol [1]. This differentiates it from structurally related compounds, such as tert-butyl benzyl(4-bromophenyl)carbamate, which has the formula C18H20BrNO2 and a molecular weight of 362.27 g/mol .

Analytical Chemistry Organic Synthesis Quality Control

Melting Point and Physical Form: Key Benchmarks for Benzyl 4-bromophenylcarbamate

The reported melting point for Benzyl 4-bromophenylcarbamate is a specific, verifiable physical property that serves as a critical benchmark for purity assessment. Multiple chemical vendor sources consistently report a melting point in the range of 121-123 °C [1]. This data provides a practical, low-cost method for initial quality checks upon receipt, differentiating it from its free aniline precursor, 4-bromoaniline, which has a reported melting point of 60°C to 65°C [2]. A deviation from this specified range is a strong indicator of contamination or degradation.

Material Science Analytical Chemistry Process Chemistry

Predicted Physicochemical Properties: Boiling Point and Density of Benzyl 4-bromophenylcarbamate

While experimental data is limited, predicted values for boiling point and density provide essential guidance for handling, storage, and process design. The predicted boiling point is 367.8±35.0 °C, and the predicted density is 1.487±0.06 g/cm³ [1]. These predicted values are derived from computational models (e.g., ACD/Labs) and are specific to the structure of Benzyl 4-bromophenylcarbamate. In the absence of empirical data for close analogs, these predicted parameters are the most reliable estimates available for designing safe handling and purification protocols.

Process Chemistry Formulation Science Computational Chemistry

Safety Profile: GHS Classification and Hazard Statements for Benzyl 4-bromophenylcarbamate

Benzyl 4-bromophenylcarbamate is classified with a GHS Signal Word of 'Warning' and carries specific hazard statements, including H302, H312, H315, H319, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, and if inhaled, and it causes skin and serious eye irritation . This safety profile necessitates specific personal protective equipment (PPE) and handling procedures that differentiate it from less hazardous building blocks.

Chemical Safety Occupational Health Environmental Health and Safety (EHS)

Primary Application Scenarios for Benzyl 4-bromophenylcarbamate (CAS 92159-87-0)


Use as a Cbz-Protected Building Block in Multi-Step Organic Synthesis

This compound's primary utility is as a protected 4-bromoaniline equivalent. The Cbz group allows the 4-bromophenyl moiety to be carried through synthetic steps incompatible with a free amine (e.g., alkylations, oxidations), followed by deprotection via hydrogenolysis to reveal the free aniline for further elaboration. Its defined physicochemical properties (melting point, molecular weight) are essential for verifying its identity and purity before use in a complex sequence .

Role as an Analytical Reference Standard or Impurity Marker

Benzyl 4-bromophenylcarbamate is identified as a known impurity in the synthesis of the antibiotic tedizolid (trade name Sivextro) . In this context, a high-purity, well-characterized sample of this compound is critical for pharmaceutical development and quality control. It is used as an analytical reference standard to develop and validate HPLC methods for quantifying and controlling this specific process-related impurity in the final Active Pharmaceutical Ingredient (API).

Synthesis of Novel Carbamates via Chemical Modification

The carbamate linkage is a stable but modifiable functional group. The benzyl group can be cleaved to yield a free N-(4-bromophenyl)carbamic acid intermediate, which can then be re-esterified with other alcohols or reacted further. The bromine atom on the phenyl ring also provides a robust handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The high purity specifications offered by commercial vendors (≥95% or ≥98%) are crucial for ensuring successful and predictable outcomes in these downstream reactions .

Scaffold for Medicinal Chemistry and Biological Screening

Vendors classify this compound as a 'versatile small molecule scaffold' suitable for medicinal chemistry applications . While specific biological data for this exact compound is absent in the primary literature, its core structure—a halogenated aromatic ring and a carbamate—is a privileged motif in drug discovery. Researchers may use it as a starting point to create small libraries of analogs for biological screening, where the documented physicochemical properties (e.g., lipophilicity inferred from its predicted density and boiling point) are important for correlating structure with activity.

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